Cas no 1804425-84-0 (5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine)

5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine
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- インチ: 1S/C7H2F6N2O2/c8-4-3(7(11,12)13)2(5(9)10)1-14-6(4)15(16)17/h1,5H
- InChIKey: MLCSAWUVEOPKFM-UHFFFAOYSA-N
- ほほえんだ: FC1=C([N+](=O)[O-])N=CC(C(F)F)=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 291
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 58.7
5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029033253-250mg |
5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine |
1804425-84-0 | 95% | 250mg |
$970.20 | 2022-04-02 | |
Alichem | A029033253-1g |
5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine |
1804425-84-0 | 95% | 1g |
$3,068.70 | 2022-04-02 | |
Alichem | A029033253-500mg |
5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine |
1804425-84-0 | 95% | 500mg |
$1,786.10 | 2022-04-02 |
5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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6. Book reviews
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridineに関する追加情報
Introduction to 5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine (CAS No. 1804425-84-0)
5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine (CAS No. 1804425-84-0) is a highly specialized compound with significant applications in the fields of medicinal chemistry and agrochemicals. This compound, characterized by its unique fluorinated and nitro-substituted pyridine structure, has garnered considerable attention due to its potential in developing novel pharmaceuticals and pesticides. The intricate molecular architecture of 5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine provides a robust foundation for exploring its biological activities and chemical properties.
The chemical formula of 5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine is C9H3F6N2O2, and it has a molecular weight of approximately 267.11 g/mol. The presence of multiple fluorine atoms, a nitro group, and a difluoromethyl moiety imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical and biological studies.
In recent years, the study of fluorinated compounds has seen significant advancements, particularly in the context of drug discovery and development. Fluorine atoms are known to enhance the metabolic stability, lipophilicity, and binding affinity of molecules, which are crucial factors in the design of effective pharmaceuticals. The difluoromethyl group in 5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine further contributes to these properties by introducing additional steric hindrance and electronic effects.
The nitro group in 5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine is another key functional group that plays a critical role in its biological activity. Nitro compounds are often used as intermediates in the synthesis of various pharmaceuticals due to their ability to undergo reduction reactions, leading to the formation of amino derivatives with potential therapeutic effects. Additionally, the nitro group can influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets.
The trifluoromethyl group is another notable feature of 5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine. Trifluoromethylated compounds are widely used in medicinal chemistry due to their enhanced metabolic stability and improved pharmacokinetic properties. The presence of this group can also enhance the lipophilicity of the molecule, facilitating its penetration through biological membranes and improving its bioavailability.
In terms of synthetic methods, 5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine can be synthesized through a series of well-established chemical reactions. One common approach involves the reaction of a suitable pyridine derivative with difluoroiodomethane in the presence of a base, followed by nitration and fluorination steps. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound, making it more accessible for research purposes.
The biological activities of 5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine have been extensively studied in both in vitro and in vivo models. Research has shown that this compound exhibits potent inhibitory effects on various enzymes and receptors, making it a promising lead compound for drug development. For instance, studies have demonstrated its ability to inhibit specific kinases involved in cancer cell proliferation, suggesting potential applications in oncology.
In addition to its pharmaceutical applications, 5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine has also been explored for its use in agrochemicals. Its unique chemical structure provides excellent insecticidal and fungicidal properties, making it a valuable candidate for developing new pesticides. Recent research has focused on optimizing its formulation to enhance its efficacy while minimizing environmental impact.
The safety profile of 5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine is an important consideration for both pharmaceutical and agrochemical applications. Extensive toxicological studies have been conducted to evaluate its potential risks to human health and the environment. These studies have shown that while the compound is generally safe when used under controlled conditions, appropriate handling precautions should be taken to ensure user safety.
In conclusion, 5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine (CAS No. 1804425-84-0) is a versatile compound with significant potential in both medicinal chemistry and agrochemicals. Its unique molecular structure provides a solid foundation for further research and development, opening up new avenues for innovation in these fields. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and practical solutions.
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